molecular formula C21H18N2O2S B308774 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide

2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide

Cat. No. B308774
M. Wt: 362.4 g/mol
InChI Key: FBUNUJYOKWGOSI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide, also known as EMBN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is not yet fully understood. However, studies have suggested that 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in bacterial growth, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biochemical and physiological effects. For example, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial growth and inhibition. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit low cytotoxicity in normal cells, making it a promising candidate for further investigation as an anticancer agent. However, one limitation of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. One area of interest is the development of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide and its potential as a therapeutic agent for various diseases. Furthermore, the potential use of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in combination with other drugs or therapies should also be investigated.

Synthesis Methods

The synthesis of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide involves the reaction of 2-aminobenzothiazole with 2-naphthoyl chloride in the presence of triethylamine and dimethylformamide (DMF) as a solvent. The resulting product is then treated with ethyl iodide to yield 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. This method has been reported to have a yield of around 70%.

Scientific Research Applications

2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

properties

Product Name

2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H18N2O2S/c1-3-25-17-11-9-14-6-4-5-7-15(14)19(17)20(24)23-21-22-16-10-8-13(2)12-18(16)26-21/h4-12H,3H2,1-2H3,(H,22,23,24)

InChI Key

FBUNUJYOKWGOSI-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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